molecular formula C17H20N2O4 B2986428 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1705984-22-0

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2986428
M. Wt: 316.357
InChI Key: GQEDBRCXOJJGBV-UHFFFAOYSA-N
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Description

The compound “N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an amide group (CONH2), a pyridine ring, and methoxy groups (OCH3). These functional groups suggest that the compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the amide group would likely have a significant impact on the compound’s overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Synthetic Approaches and Characterization Compounds with structural similarities to the requested molecule have been synthesized through various chemical reactions, including the Michael reaction and oxidative carbonylation, indicating a broad interest in exploring the chemistry of dihydropyridine derivatives and related compounds for potential applications in medicinal chemistry and materials science. For instance, Revial et al. (2000) detailed the Michael reaction of chiral secondary enaminoesters with nitroethylenes, leading to dihydropyridines with good to excellent diastereoselectivity, underscoring the importance of these reactions in synthesizing structurally complex and chiral compounds (Revial et al., 2000).

Structural Analysis The detailed structural analysis of dihydropyridine derivatives, as conducted by Detert et al. (2018), provides insights into the molecular configurations, which are crucial for understanding the interactions of these compounds with biological targets. Such studies contribute to the rational design of molecules with desired biological activities (Detert et al., 2018).

Biological Activities

Antimicrobial Activity Compounds analogous to the requested molecule have been evaluated for their antimicrobial properties. For example, Fandaklı et al. (2012) investigated the antimicrobial activity of 1,2,4-triazol-3-one derivatives, indicating the potential of such compounds in developing new antimicrobial agents. This suggests that similar dihydropyridine derivatives could also exhibit promising antimicrobial activities (Fandaklı et al., 2012).

Antitumor Activities The potential antitumor activities of related compounds were explored by Rewcastle et al. (1986), who prepared monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, showing variations in antitumor activity depending on the position and nature of substituents. This highlights the interest in dihydropyridine and related structures for cancer research, suggesting that the compound of interest might also be relevant for antitumor studies (Rewcastle et al., 1986).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-19-10-6-8-13(17(19)21)16(20)18-11-15(23-3)12-7-4-5-9-14(12)22-2/h4-10,15H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEDBRCXOJJGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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